![molecular formula C18H21N3O3S2 B5540785 (4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)

(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" belongs to a class of heterocyclic compounds that are significant in various chemical and pharmaceutical research areas due to their complex structure and potential biological activities.

Synthesis Analysis

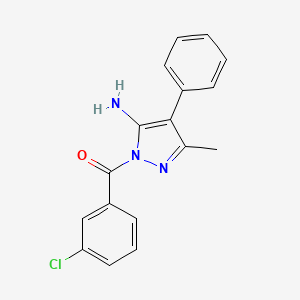

The synthesis of related heterocyclic compounds often involves multistep reactions, starting with basic heterocyclic skeletons and incorporating various functional groups through reactions such as cyclization, alkylation, and acylation (Elneairy et al., 2006). These processes are tailored to introduce specific substituents, influencing the final compound's chemical and physical properties.

Molecular Structure Analysis

The structural analysis of similar compounds involves detailed NMR spectroscopy and X-ray diffraction to elucidate their complex molecular frameworks. For instance, studies have detailed the molecular structures of related pyrazine and pyridine derivatives, providing insights into their three-dimensional arrangement and electronic distribution (Chimichi et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving heterocyclic compounds like the one often include nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are essential for modifying the compound's chemical structure and, consequently, its reactivity and interactions with biological targets (Gad-Elkareem et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocycles

The compound is instrumental in the synthesis of new heterocyclic compounds, demonstrating versatility in chemical reactions. For example, it has been used as a precursor for generating diverse heterocycles, which are core structures in many pharmaceutical agents and materials. These synthetic strategies leverage the unique reactivity of the compound's functional groups, facilitating the construction of complex molecular architectures with potential biological and chemical properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

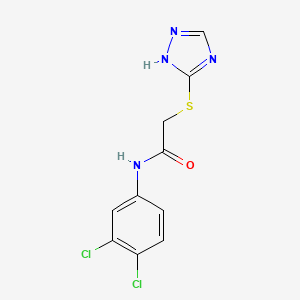

Antimicrobial Activity

Research has also focused on evaluating the antimicrobial properties of heterocycles derived from this compound. These studies are crucial for identifying new therapeutic agents against resistant microbial strains. The synthesis of compounds with varying heterocyclic frameworks aims to explore the relationship between structure and antimicrobial efficacy, potentially leading to the development of new classes of antibiotics (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

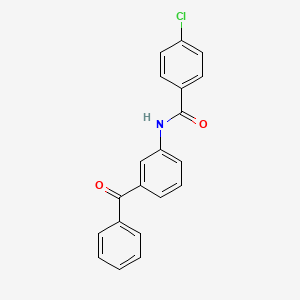

Coordination Chemistry with Metal Ions

This compound serves as a ligand in coordination chemistry, forming complexes with metal ions such as lanthanum(III). These complexes are studied for their magnetic properties, potential as catalysts, and applications in materials science. The coordination behavior elucidates the electronic structure and bonding characteristics of the metal centers, contributing to the understanding of metal-ligand interactions in various chemical contexts (Wilson et al., 2015).

Propiedades

IUPAC Name |

1-[(4aR,7aS)-6,6-dioxo-1-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c22-18(10-15-5-3-9-25-15)21-8-7-20(11-14-4-1-2-6-19-14)16-12-26(23,24)13-17(16)21/h1-6,9,16-17H,7-8,10-13H2/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCYQUBTICWMMR-SJORKVTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CS(=O)(=O)CC2N1CC3=CC=CC=N3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CC=CC=N3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)

![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![4-[(cyclohexylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5540764.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540783.png)

![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)